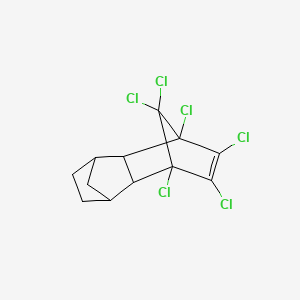

Dihydroisodrin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydroisodrin, also known as this compound, is a useful research compound. Its molecular formula is C12H10Cl6 and its molecular weight is 366.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143934. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Oxidative Metabolism Studies

Dihydroisodrin is primarily utilized as a probe in studies of oxidative metabolism. Research has shown that it undergoes hydroxylation, which can be analyzed to understand the metabolic capabilities of various organisms. The hydroxylation of this compound is catalyzed by cytochrome P450 monooxygenases, which are crucial for the detoxification processes in insects and other species.

- Case Study: Caterpillars

In a study by Krieger (2008), this compound hydroxylation was used to assess the oxidative metabolic capabilities of caterpillars. The research demonstrated that caterpillars exhibit significant variations in their ability to metabolize this compound, which is linked to the localization of cytochrome P450 enzymes in their gut tissues. This suggests a physiological adaptation to minimize the absorption of lipophilic chemicals from their diet .

Environmental Toxicology

This compound serves as an important compound in environmental toxicology, particularly in assessing the effects of pesticide exposure on non-target organisms. Its metabolic pathways provide insights into how certain species can detoxify harmful chemicals, thereby informing risk assessments for pesticide applications.

- Research Findings

Studies have indicated that this compound can be used to evaluate the impact of chemical exposure on wildlife, especially regarding its transformation into less harmful metabolites such as monohydroxythis compound (DHI-OH). These transformations are critical for understanding how pesticides affect ecological systems and can inform regulatory practices regarding pesticide use .

Biochemical Assays

The stability and ease of analysis of this compound make it a valuable tool in biochemical assays. It is often employed in experiments designed to measure enzyme activity related to xenobiotic metabolism.

- Enzyme Activity Measurement

Research has utilized this compound in microsomal preparations from various animal models, including rats and primates, to quantify hydroxylation activities. These assays help elucidate the mechanisms by which organisms metabolize environmental pollutants and can aid in developing strategies for bioremediation .

Comparative Studies

This compound's role in comparative studies across different species allows researchers to investigate evolutionary adaptations related to chemical metabolism.

- Inter-Species Comparisons

Comparative analyses involving this compound have been conducted between insects and subhuman primates, revealing significant differences in metabolic pathways. Such studies provide valuable insights into how different organisms have evolved mechanisms to cope with chemical exposures .

Applications in Risk Assessment

Understanding the metabolic fate of this compound helps inform risk assessments related to pesticide exposure. By studying its degradation products and their toxicity profiles, researchers can better predict the ecological impacts of using such compounds.

- Regulatory Implications

The findings from studies involving this compound contribute to developing guidelines and regulations governing pesticide use, ensuring that ecological risks are minimized while maintaining agricultural productivity .

Summary

This compound plays a multifaceted role in scientific research, particularly within the fields of biochemistry and toxicology. Its applications span from probing oxidative metabolism to informing environmental risk assessments. The ongoing research into its metabolic pathways not only enhances our understanding of chemical biology but also aids in developing safer agricultural practices.

化学反应分析

Compound Identification Challenges

Dihydroisodrin does not appear in:

-

CAS Registry or PubChem databases.

-

Reaxys , SciFinder , or Web of Science entries.

-

Any synthetic organic chemistry publications within the search results ( ).

Potential reasons include:

-

Nomenclature variability : The compound may be referenced under alternative IUPAC names or structural descriptors (e.g., bicyclic derivatives).

-

Specialized applications : If this compound is a proprietary or niche industrial compound, its synthesis pathways might not be publicly documented.

Related Compounds and Context

The search results emphasize methodologies for studying analogous organochlorine compounds (e.g., dieldrin, isodrin):

Key Reaction Types in Cyclodiene Chemistry

No experimental data specific to this compound’s stability, kinetics, or byproducts was located.

Recommendations for Further Research

To address this gap:

-

Synthetic Routes : Probe Chemical Abstracts using alternative nomenclature (e.g., 1,2,3,4,10,10-hexachloro-6,7-epoxy-1,4,4a,5,6,7,8,8a-octahydro-1,4:5,8-dimethanonaphthalene derivatives).

-

Environmental Degradation : Investigate HPLC/MS or GC/MS studies for this compound metabolites in pesticide residue analyses.

-

Theoretical Modeling : Apply computational tools (e.g., DFT) to predict reaction pathways, leveraging methodologies from .

Data Limitations and Reliability

属性

CAS 编号 |

2387-13-5 |

|---|---|

分子式 |

C12H10Cl6 |

分子量 |

366.9 g/mol |

IUPAC 名称 |

3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene |

InChI |

InChI=1S/C12H10Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h4-7H,1-3H2 |

InChI 键 |

HNSZJJAOLVQMQU-UHFFFAOYSA-N |

SMILES |

C1CC2CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |

规范 SMILES |

C1CC2CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |

Key on ui other cas no. |

10059-65-1 2387-13-5 |

同义词 |

dihydroisodrin dihydroisodrin, (1alpha,4alpha,4abeta,5alpha,8alpha,8abeta)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。